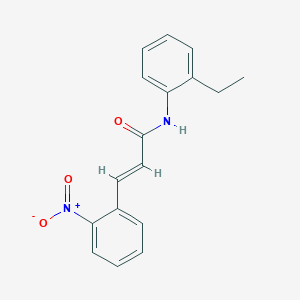
5-cyclohexylidene-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-cyclohexylidene-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one, also known as CTZ, is a heterocyclic compound that has been widely studied for its potential therapeutic applications. CTZ is a thiazole derivative that has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Mecanismo De Acción
The mechanism of action of 5-cyclohexylidene-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one is not fully understood, but studies have suggested that it acts by inhibiting various signaling pathways involved in cell growth and survival. 5-cyclohexylidene-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. 5-cyclohexylidene-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
5-cyclohexylidene-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. 5-cyclohexylidene-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and reduce inflammation and oxidative stress in the brain. Additionally, 5-cyclohexylidene-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one has been shown to modulate the immune response, regulating the production of cytokines and reducing inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-cyclohexylidene-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one has several advantages for laboratory experiments, including its high solubility in water and its ability to penetrate the blood-brain barrier. However, 5-cyclohexylidene-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one also has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Direcciones Futuras
There are several future directions for research on 5-cyclohexylidene-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one, including the investigation of its potential therapeutic applications in various diseases, the optimization of its synthesis and dosage, and the elucidation of its mechanism of action. Additionally, further studies are needed to determine the safety and efficacy of 5-cyclohexylidene-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one in human clinical trials.
Métodos De Síntesis
5-cyclohexylidene-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one can be synthesized through a multi-step process involving the reaction of cyclohexanone with thiosemicarbazide, followed by cyclization and morpholine substitution. The synthesis of 5-cyclohexylidene-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one has been extensively studied, and various modifications to the process have been proposed to improve its efficiency and yield.
Aplicaciones Científicas De Investigación
5-cyclohexylidene-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one has been investigated for its potential therapeutic applications in various fields of medicine, including oncology, neurology, and immunology. Studies have shown that 5-cyclohexylidene-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one exhibits anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. 5-cyclohexylidene-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one has also been shown to have neuroprotective effects, reducing inflammation and oxidative stress in the brain. Additionally, 5-cyclohexylidene-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one has been investigated for its potential use as an immunomodulatory agent, regulating the immune response and reducing inflammation.
Propiedades
IUPAC Name |
5-cyclohexylidene-2-morpholin-4-yl-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2S/c16-12-11(10-4-2-1-3-5-10)18-13(14-12)15-6-8-17-9-7-15/h1-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKSZHMULRQQFAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=C2C(=O)N=C(S2)N3CCOCC3)CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-2-methoxy-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5842735.png)
![N'-[(2,3-dimethoxybenzoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5842744.png)


![4-oxo-4-{[3-(1-piperidinylcarbonyl)phenyl]amino}butanoic acid](/img/structure/B5842771.png)


![N-(4-chlorophenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5842783.png)
![3-methyl-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B5842788.png)

![4-[(4-ethoxybenzyl)amino]benzenesulfonamide](/img/structure/B5842802.png)

![1-benzyl-3-[(4-methyl-1-piperidinyl)carbonothioyl]-1H-indole](/img/structure/B5842838.png)
